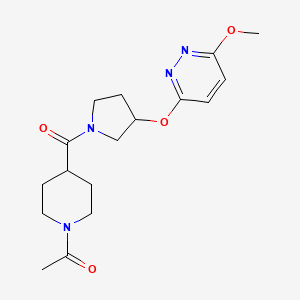![molecular formula C11H16ClN3O4S B2547861 tert-Butyl 3-(chlorosulfonyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate CAS No. 2225146-66-5](/img/structure/B2547861.png)
tert-Butyl 3-(chlorosulfonyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “tert-Butyl 3-(chlorosulfonyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyrazine ring, which is a type of nitrogen-containing heterocycle . The compound also has a tert-butyl ester group and a chlorosulfonyl group attached to the ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazolo[1,5-a]pyrazine ring, the chlorosulfonyl group, and the tert-butyl ester group . Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry would be used to confirm the structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The chlorosulfonyl group is a good leaving group, so it could undergo substitution reactions . The ester group could undergo hydrolysis, transesterification, or other reactions common to esters .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure and functional groups. For example, the presence of the polar sulfonyl and ester groups would likely make the compound somewhat polar .Scientific Research Applications
Multigram Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids
The study demonstrates the acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides, leading to the synthesis of fluorinated pyrazole-4-carboxylic acids on a multigram scale. This synthesis route highlights the utility of tert-butyl based compounds in the preparation of fluorinated pyrazole derivatives with potential applications in medicinal chemistry and materials science (Iminov et al., 2015).
tert-ButylIsocyanide in Ugi Reaction
This research outlines the use of tert-butyl amides from Ugi multicomponent reactions (MCR) for cyclization into dihydropyrazolo[1,5-a]pyrazine derivatives. It emphasizes the role of tert-butyl amides in facilitating neighboring-group-assisted cleavage, showcasing the versatility of tert-butyl-based compounds in synthetic organic chemistry (Nikulnikov et al., 2009).
t-Butyl as a Pyrazole Protecting Group
The application of tert-butyl as a protecting group for pyrazoles is discussed, with a focus on the single-step preparation of tert-butyl-3-methyl-1H-pyrazol-5-amine. This study contributes to the understanding of pyrazole protection and its significance in the safe and efficient synthesis of pyrazole derivatives (Pollock & Cole, 2014).
Substituted Pyrazinecarboxamides
Research into substituted pyrazinecarboxamides reveals their synthesis, structure-activity relationships, and their potential as anti-mycobacterial and antifungal agents. This study also explores the photosynthesis-inhibiting activity of these compounds, highlighting the broad applications of pyrazine derivatives in biological research (Doležal et al., 2006).
Reactivity of Pyrazolo[5,1-c][1,2,4]triazine Derivatives
Investigations into the reactivity of pyrazolo[5,1-c][1,2,4]triazine derivatives demonstrate their potential in synthesizing biologically active compounds. This research sheds light on the utility of tert-butyl-based pyrazolo[1,5-a]pyrazine derivatives in medicinal chemistry and drug design (Mironovich & Shcherbinin, 2014).
Mechanism of Action
Future Directions
properties
IUPAC Name |
tert-butyl 3-chlorosulfonyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O4S/c1-11(2,3)19-10(16)14-4-5-15-8(7-14)9(6-13-15)20(12,17)18/h6H,4-5,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMOQELBHLEZAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(=C(C=N2)S(=O)(=O)Cl)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-(chlorosulfonyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


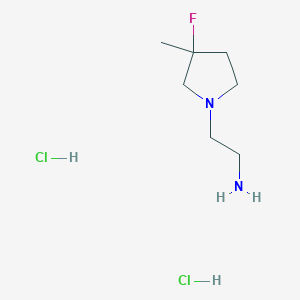
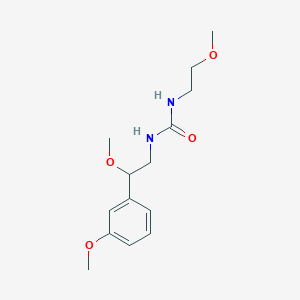
![1-(4-{[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine](/img/structure/B2547785.png)
![3-cyano-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide](/img/structure/B2547786.png)
![N-([2,4'-bipyridin]-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2547788.png)
![N-(4-bromo-2-fluorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)
![2-[(Quinazolin-4-yl)amino]cyclobutan-1-ol](/img/structure/B2547790.png)
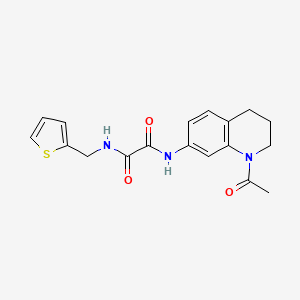
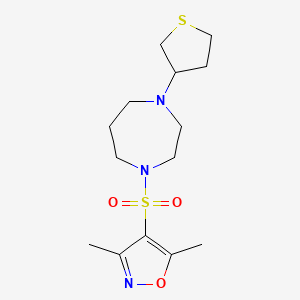

![2-(4-fluorophenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2547799.png)
![5-[benzyl(methyl)sulfamoyl]-N-(2-ethoxyphenyl)-2-fluorobenzamide](/img/structure/B2547800.png)
